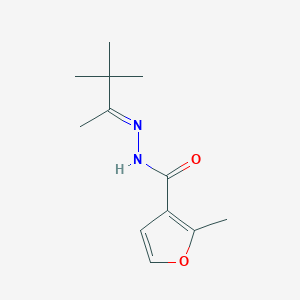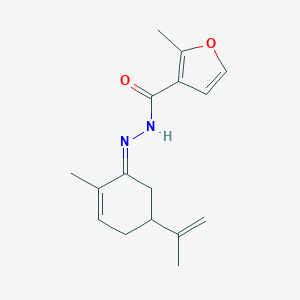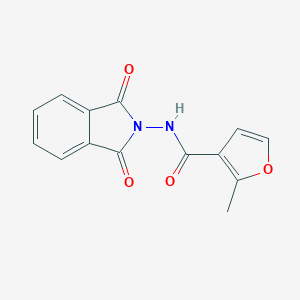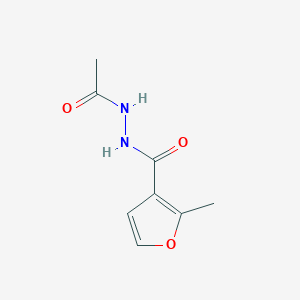
N'-(3-BROMO-4-METHOXYBENZOYL)-3-NITROBENZOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N’-{3-nitrobenzoyl}-4-methoxybenzohydrazide is a complex organic compound with a molecular formula of C15H12BrN3O5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-{3-nitrobenzoyl}-4-methoxybenzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Hydrazide Formation: The formation of the hydrazide linkage.
Each of these steps requires specific reaction conditions, such as the use of concentrated acids for nitration, bromine or bromine-containing reagents for bromination, and methanol or other methoxy sources for methoxylation. The final step involves the reaction of the intermediate compounds with hydrazine or hydrazine derivatives to form the hydrazide.
Industrial Production Methods
Industrial production of 3-bromo-N’-{3-nitrobenzoyl}-4-methoxybenzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N’-{3-nitrobenzoyl}-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen atoms.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-bromo-N’-{3-nitrobenzoyl}-4-methoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-bromo-N’-{3-nitrobenzoyl}-4-methoxybenzohydrazide depends on its interaction with specific molecular targets. The compound’s effects are often mediated through:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biological pathways that are affected by the compound’s interaction with its targets, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-4-nitrobenzoic acid: Shares the bromine and nitro groups but lacks the methoxy and hydrazide functionalities.
4-methoxybenzohydrazide: Contains the methoxy and hydrazide groups but lacks the bromine and nitro groups.
Uniqueness
3-bromo-N’-{3-nitrobenzoyl}-4-methoxybenzohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications that are not shared by its similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H12BrN3O5 |
|---|---|
Peso molecular |
394.18 g/mol |
Nombre IUPAC |
3-bromo-4-methoxy-N//'-(3-nitrobenzoyl)benzohydrazide |
InChI |
InChI=1S/C15H12BrN3O5/c1-24-13-6-5-10(8-12(13)16)15(21)18-17-14(20)9-3-2-4-11(7-9)19(22)23/h2-8H,1H3,(H,17,20)(H,18,21) |
Clave InChI |
DFFZIKXXKVEGAV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B322769.png)


![N-(2-chlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B322772.png)




![N-(2-chlorophenyl)-4-{2-[(4-chlorophenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B322782.png)
![N-(2-chlorophenyl)-4-[2-(2-furoyl)hydrazino]-4-oxobutanamide](/img/structure/B322783.png)
![2-methyl-N'-{5-[2-(2-methyl-3-furoyl)hydrazino]-5-oxopentanoyl}-3-furohydrazide](/img/structure/B322788.png)
![N,N'-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})PENTANEDIAMIDE](/img/structure/B322789.png)
![3-bromo-4-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B322792.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B322793.png)
